1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
1-{3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-Methoxyphenyl)methyl]piperidine-4-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a piperidine-4-carboxamide scaffold. Its structure includes:
- A 3-benzyl substituent on the pyrimidinone ring, likely influencing steric and electronic properties.
- A 4-oxo group contributing to hydrogen-bonding interactions.
- A piperidine-4-carboxamide moiety linked to a 4-methoxybenzyl group, which may enhance solubility and modulate target binding .
This compound’s design aligns with pharmacophores common in kinase inhibitors and enzyme modulators, where the pyrimidinone core acts as a hinge-binding motif .
Properties
IUPAC Name |
1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-34-22-9-7-19(8-10-22)17-28-25(32)21-11-14-30(15-12-21)27-29-23-13-16-35-24(23)26(33)31(27)18-20-5-3-2-4-6-20/h2-10,13,16,21H,11-12,14-15,17-18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAKYIFTENDLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core .
Chemical Reactions Analysis
1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various aryl or alkyl groups into the molecule.
Scientific Research Applications
1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industrial Applications: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other complex molecules, which can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to the inhibition or modulation of their activity. This can result in various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A :
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide
- Key Differences: Substituent on benzyl group: 2,4-Difluorobenzyl vs. 4-methoxybenzyl in the target compound. Thieno-pyrimidinone substitution: A 3-methylphenyl group at position 7 vs. unsubstituted in the target.
- Impact: The fluorine atoms in Compound A may enhance metabolic stability and lipophilicity but reduce solubility compared to the methoxy group in the target .
Compound B :
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide
- Key Differences: Core structure: Tetrahydropyrimidine vs. thieno-pyrimidinone. Substituents: Multiple halogenated groups (Cl, F) vs. a single methoxy group.
- Impact: The tetrahydropyrimidine core may reduce aromaticity, altering binding kinetics.
Compound C :
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
- Key Differences: Core structure: Benzodiazolone vs. thieno-pyrimidinone. Substituents: 4-Iodophenyl and chloro-benzodiazolone vs. methoxybenzyl.
- The benzodiazolone core may engage in unique hydrogen-bonding networks .
Comparative Data Table
Research Findings and Implications
Computational Similarity Analysis
Bioactivity Clustering
- Hierarchical clustering () groups the target compound with other pyrimidinone derivatives, suggesting shared kinase-inhibitory activity .
- However, Compound C clusters separately due to its benzodiazolone core, correlating with distinct protein targets (e.g., GPCRs vs. kinases) .
Biological Activity
The compound 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.5 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to a piperidine moiety and a methoxyphenyl group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Thienopyrimidine Core : The thienopyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
- Formation of Piperidine Linkage : The piperidine ring is introduced via nucleophilic substitution or related reactions.
- Final Coupling : The final product is obtained by coupling the thienopyrimidine with the piperidine derivative.
Anticancer Activity
Recent studies have demonstrated that derivatives of thienopyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown promising in vitro cytotoxicity against various cancer cell lines, including prostate (PC-3) and colon (HCT-116) cancer cells.
| Compound | Cell Line | IC50 (µM) | Comparison to DOX |
|---|---|---|---|
| 5b | PC-3 | 0.25 | 1.5-fold more potent |
| 5d | HCT-116 | 0.10 | 3-fold more potent |
The incorporation of specific substituents such as bromine or methoxy groups has been shown to enhance cytotoxicity significantly compared to standard chemotherapeutics like Doxorubicin (DOX) .
The biological activity of the compound is believed to involve:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine structure allows for interaction with various enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Antitumor Activity : A study evaluated several thienopyrimidine derivatives against human cancer cell lines and found that modifications in the phenyl ring significantly influenced their activity. Specifically, the addition of a methoxy group led to enhanced efficacy against both PC-3 and HCT-116 cells .
- Mechanistic Insights : Another research explored the interaction of thienopyrimidine derivatives with tankyrases, enzymes implicated in cancer progression. The results indicated that these compounds could serve as potential inhibitors for tankyrase activity, further supporting their role as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
